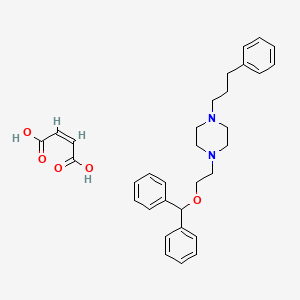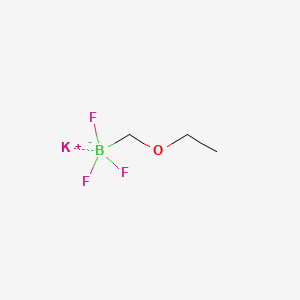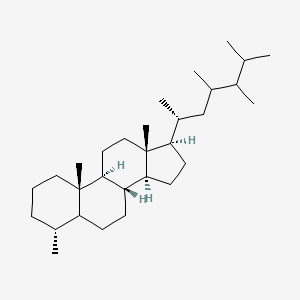
4A,23,24-Trimethylcholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4A,23,24-Trimethylcholestane, also known as Dinosterane, is a type of steroidal alkane . It is a C30 sterane and is often used in geology as a biomarker to identify the presence of dinoflagellates .
Molecular Structure Analysis
The molecular formula of 4A,23,24-Trimethylcholestane is C30H54 . The IUPAC name is (4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene .Physical And Chemical Properties Analysis
The molecular weight of 4A,23,24-Trimethylcholestane is 414.75 g/mol . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Geochemical Significance in Marine Diatoms and Petroleum : Volkman et al. (1993) discussed the presence of 4A,23,24-Trimethylcholestane (dinosterol) in marine diatoms, indicating its potential role as a biomarker for dinoflagellate organic matter in sediments and petroleum. This finding suggests that diatoms might contribute to dinosterol in marine sediments, particularly those lacking obvious contributions from dinoflagellates (Volkman et al., 1993).
Presence in Sediments and Petroleum : Summons et al. (1987) identified specific 4-methyl sterane isomers, including 4A,23,24-Trimethylcholestane, in various sediments and oils. Their work demonstrated the use of this compound as a marker in geochemical analysis, especially in determining the presence of dinoflagellate organic matter in petroleum source rocks (Summons et al., 1987).
Yeast Mutant Strain Research : Buttke and Bloch (1980) explored the role of isomeric 4,4',14-trimethylcholestane derivatives, including 4A,23,24-Trimethylcholestane, in the yeast sterol auxotroph Saccharomyces cerevisiae strain GL7. Their findings contribute to understanding the sterol requirements of yeast cells under different growth conditions (Buttke & Bloch, 1980).
Biomarker in Brazilian Crude Oils : Araújo and Azevedo (2016) identified 4A,23,24-Trimethylcholestanes in Brazilian crude oils, using them as biomarkers to infer the geochemical settings of Cretaceous source rocks. Their work highlights the importance of this compound in the analysis of petroleum and source rocks (Araújo & Azevedo, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21?,22-,23?,24+,25?,26-,27+,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIWADHCLSOOJ-MGNGMLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


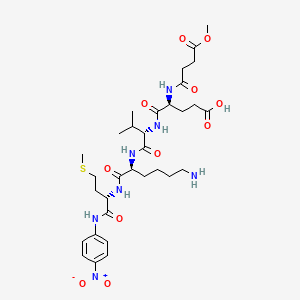

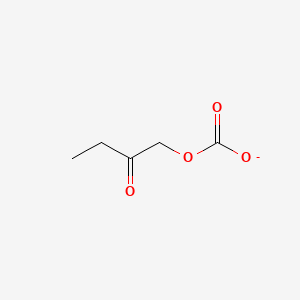



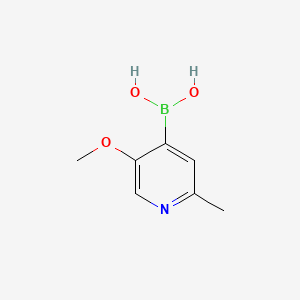
![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
![A-172[neoplasm inhibitor]](/img/structure/B590823.png)
